methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1- is a synthetic organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1- typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base to form the tert-butoxycarbonyl-protected amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropane ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected or modified cyclopropane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-: Lacks the tert-butoxycarbonyl protection.
Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-methylcyclopropane-1-: Lacks the trifluoromethyl group.
Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(difluoromethyl)cyclopropane-1-: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)cyclopropane-1- is unique due to the presence of both the trifluoromethyl group and the tert-butoxycarbonyl-protected amino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16F3NO4 |
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Molecular Weight |
283.24 g/mol |
IUPAC Name |
methyl (1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(17)15-10(7(16)18-4)5-6(10)11(12,13)14/h6H,5H2,1-4H3,(H,15,17)/t6-,10+/m0/s1 |
InChI Key |
PODICKYNRKSUJU-QUBYGPBYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@@H]1C(F)(F)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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